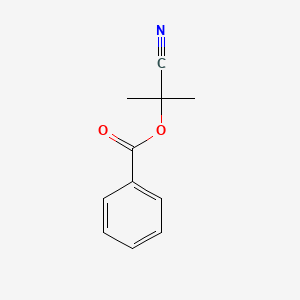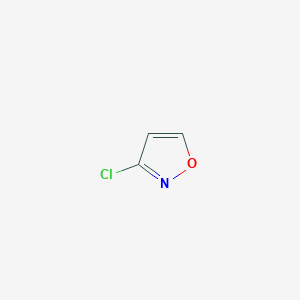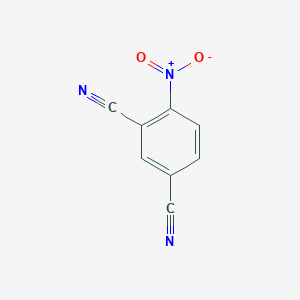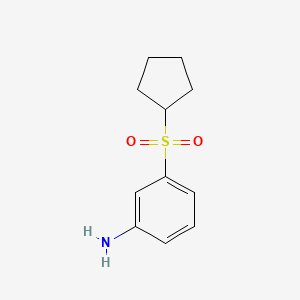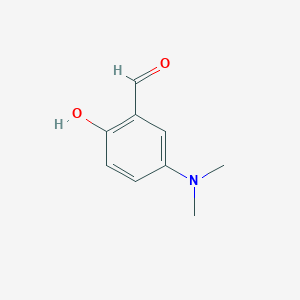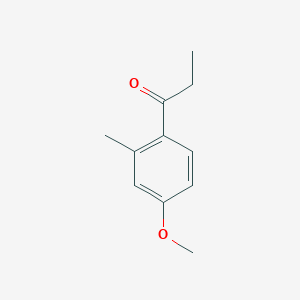
1-(4-Methoxy-2-methylphenyl)propan-1-one
Overview
Description
1-(4-Methoxy-2-methylphenyl)propan-1-one, also known as PMK, is a chemical compound that is commonly used in the synthesis of various drugs, including MDMA (ecstasy) and methamphetamine. This compound has gained significant attention from the scientific community due to its potential applications in drug synthesis and its effects on the human body.
Scientific Research Applications
Neuropharmacological Research
- Substance Interaction and Mental Disorders : A study highlighted a case of combined intoxication with methylone (2-methylamino-1-[3,4-methylenedioxyphenyl]propan-1-one) and 5-MeO-MIPT, suggesting that clinicians should be vigilant about the emergence of intoxication and substance-related mental disorders from such compounds (Shimizu et al., 2007).
Pharmacokinetics and Drug Interaction
- Analytical Confirmation in Drug Use : Mexedrone, structurally similar to mephedrone, inhibits serotonin and dopamine re-uptake. The study characterized mexedrone's use in patients, providing analytical confirmation of its presence and discussing its dose-dependent sympathomimetic effects (Roberts et al., 2017).
- Pharmacokinetics of Dolastatin Derivatives : Research on TZT-1027, a dolastatin 10 derivative, aimed to assess dose-limiting toxicities and pharmacokinetics. The study found neutropenia and infusion arm pain as dose-limiting toxicities, providing insights into the pharmacokinetic behavior of such compounds (de Jonge et al., 2005).
Biological Monitoring and Metabolism Studies
- Biological Monitoring of Glycol Ethers : A study developed an analytical method for monitoring 1-methoxy-2-propanol (M2P) in urine, discussing its rapid excretion and potential as a less toxic alternative in industrial use (Jones et al., 1997).
- Zipeprol Metabolism : This research focused on the urinary metabolism of zipeprol in humans and animals. It highlighted the drug's metabolism pathways, including N-dealkylation, oxidation, hydroxylation, and methylation, which could be relevant in understanding the metabolism of similar compounds (Constantin & Pognat, 1978).
Future Directions
properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQXLFNCLUVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50521917 | |
| Record name | 1-(4-Methoxy-2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50521917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53773-76-5 | |
| Record name | 1-(4-Methoxy-2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53773-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxy-2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50521917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

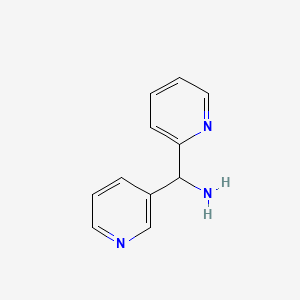
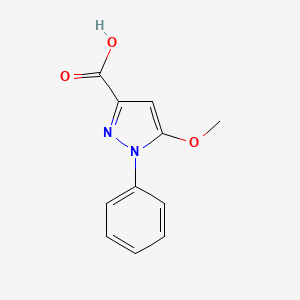
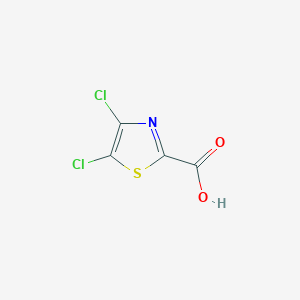
![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)
